2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
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Overview
Description
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester, also known as CNQX, is a competitive antagonist of AMPA receptors. It is widely used in scientific research to investigate the physiological and biochemical effects of AMPA receptor activation.
Scientific Research Applications
Chemical Synthesis and Reactions
- Reactions with Nucleophiles : The molecule exhibits multiple electrophilic sites for nucleophilic attack, highlighting its potential in diverse synthetic pathways (Iijima & Kyo, 1989).
- Synthesis of Derivatives : The compound serves as a precursor in synthesizing various derivatives, demonstrating its versatility in chemical synthesis (Григорян et al., 2011).
- Formation of Ethyl Esters : The compound's ability to form ethyl esters via reaction with Grignard reagents is noted, which is significant for creating various chemical compounds (Richardson, Gealy, & Morrow, 1987).
Application in Material Sciences
- Molecular Rectification : The compound forms self-assembled monolayers on gold, exhibiting asymmetric current–voltage characteristics. This property is crucial for applications in molecular electronics (Ashwell, Hamilton, & High, 2003).
Pharmaceutical Applications
- Synthesis of Blood Clotting Agents : Derivatives of this compound have been found to influence blood clotting, suggesting potential therapeutic applications (Mikhailovskii et al., 2008).
Analytical Chemistry
- GC-MS Analysis : The compound has been analyzed using gas chromatography-mass spectrometry (GC-MS), indicating its significance in analytical chemistry for identifying and characterizing complex molecules (Ming, 2007).
properties
CAS RN |
586984-67-0 |
---|---|
Molecular Formula |
C23H29N5O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
InChI |
InChI=1S/C23H29N5O2/c1-2-27-12-14-28(15-13-27)22-21(25-19-10-6-7-11-20(19)26-22)18(16-24)23(29)30-17-8-4-3-5-9-17/h6-7,10-11,17-18H,2-5,8-9,12-15H2,1H3 |
InChI Key |
KKTOITAISCXMHG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
synonyms |
Cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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